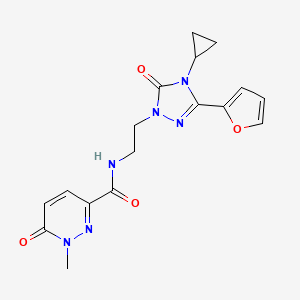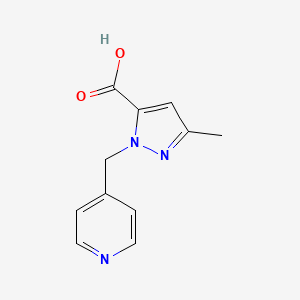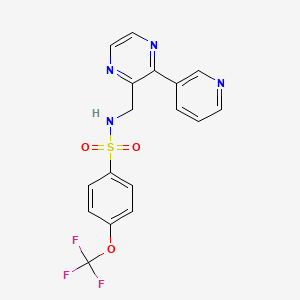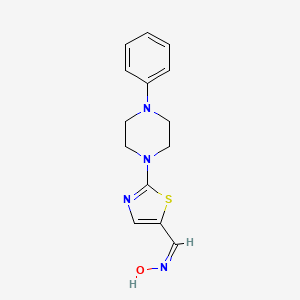
6-methyl-4-(3-nitrophenyl)-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a tetrahydropyrimidine derivative, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their antimicrobial and antifungal properties. These compounds typically feature a pyrimidine core with various substitutions that can significantly affect their chemical behavior and biological activity.
Synthesis Analysis
The synthesis of related tetrahydropyrimidine derivatives often involves multi-component reactions, as seen in the synthesis of N,6-diaryl-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides and 6-aryl-3,4-dimethyl-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides . These reactions typically include acetoacetanilides, aromatic aldehydes, and urea or N-methylurea. The synthesis pathways can vary in complexity, from a four-step process to a more involved nine-step sequence .
Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using techniques such as single-crystal X-ray diffraction (SC-XRD) . These studies reveal the tautomeric forms of the compounds and provide insight into the crystal packing and intermolecular interactions, such as hydrogen bonding, which can influence the stability and reactivity of the molecules.
Chemical Reactions Analysis
The chemical reactions involving tetrahydropyrimidine derivatives can include regioselective oxidative dehydrogenation, as reported for the synthesis of methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate . This process can alter the electronic structure and reactivity of the compound, potentially affecting its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrimidine derivatives are closely related to their molecular structure. The presence of different substituents can influence properties such as solubility, melting point, and reactivity. The intermolecular interactions observed in crystal structures can also provide information about the compound's behavior in the solid state . Hirshfeld surface analysis is a useful tool for visualizing these interactions and understanding the molecular packing in the crystal lattice .
Wissenschaftliche Forschungsanwendungen
Antidiabetic Applications
A study by Lalpara et al. (2021) synthesized a series of N-substituted dihydropyrimidine derivatives, characterized by spectroscopic methods, and evaluated for in vitro antidiabetic activity using the α-amylase inhibition assay. These compounds represent a significant area of research for developing new antidiabetic medications.
Antimicrobial and Antifungal Activities
Research by Zamaraeva et al. (2015) and Gein et al. (2013) has synthesized dihydropyrimidine derivatives to test against Candida albicans and various microbial strains. Their findings suggest potential applications in treating fungal infections and contributing to antimicrobial drug development.
Anticancer Activity
Verma and Verma (2022) explored novel pyrimidine derivatives clubbed with thiazolidinone, examining their antimicrobial and anticancer efficacy against various bacterial and fungal strains, including HeLa cervical cancer cell lines. Their studies highlighted compounds exhibiting potent anticancer activity, indicating the therapeutic potential of these derivatives in oncology (Verma & Verma, 2022).
Synthesis and Chemical Properties
Significant work has been done on the synthesis and chemical characterization of dihydropyrimidine compounds. For instance, O'callaghan et al. (1999) and Chen, Liu, & Wang (2012) have explored novel synthetic pathways and modifications of the Biginelli reaction, enhancing the yield and efficiency of producing such compounds.
Structural Analysis
The crystal structure and quantum chemical analysis of dihydropyrimidine derivatives have been studied to understand their molecular conformations and interactions within the crystal lattice. For example, Rajarajeswari, Kumar, & Katrahalli (2020) investigated the molecular structure through X-ray diffraction, providing insight into the compound's stability and reactivity based on its crystalline structure.
Eigenschaften
IUPAC Name |
6-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-11-6-3-4-9-15(11)21-18(24)16-12(2)20-19(25)22-17(16)13-7-5-8-14(10-13)23(26)27/h3-10,17H,1-2H3,(H,21,24)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSDDDFBAHIOTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cycloheptan-1-one hydrochloride](/img/structure/B2506902.png)


![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide](/img/structure/B2506908.png)
![1-[(4-fluorophenyl)methoxy]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2506909.png)








![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)urea](/img/structure/B2506921.png)